molecular formula C8H8FNO3 B13574917 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol

2-(5-Fluoro-2-nitrophenyl)ethan-1-ol

Cat. No.: B13574917
M. Wt: 185.15 g/mol
InChI Key: IWYPFNMWENUZJZ-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-nitrophenyl)ethan-1-ol is an organic compound that features a fluorine and nitro group attached to a phenyl ring, with an ethan-1-ol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol typically involves the nitration of a fluorinated aromatic compound followed by reduction and subsequent functional group transformations. One common method involves the nitration of 5-fluoro-2-nitrobenzene, followed by reduction to the corresponding amine, and then conversion to the ethan-1-ol derivative through a series of reactions involving intermediates such as aldehydes or ketones .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-nitrophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Fluoro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to biological targets, thereby affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-nitrophenyl)ethan-1-amine
  • 2-(5-Fluoro-2-nitrophenyl)ethanoic acid
  • 2-(5-Fluoro-2-nitrophenyl)ethanal

Uniqueness

The fluorine atom also imparts unique electronic properties that can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(5-fluoro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H8FNO3/c9-7-1-2-8(10(12)13)6(5-7)3-4-11/h1-2,5,11H,3-4H2

InChI Key

IWYPFNMWENUZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCO)[N+](=O)[O-]

Origin of Product

United States

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